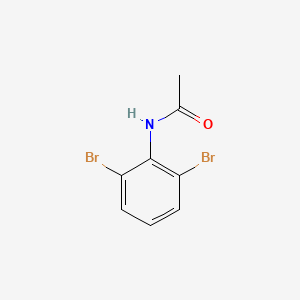![molecular formula C16H23NO3 B12289826 N-[2-[6-hydroxy-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide](/img/structure/B12289826.png)
N-[2-[6-hydroxy-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[6-hydroxy-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide is a chemical compound with the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol. It is an impurity of Ramelteon, a potent and selective agonist at melatonin MT1/MT2 receptors. Ramelteon is a medication used to treat insomnia by mimicking the effects of melatonin.
Métodos De Preparación
The synthesis of N-[2-[6-hydroxy-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide involves several steps. The starting materials typically include 2,3-dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-yl and propanamide. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
N-[2-[6-hydroxy-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-[2-[6-hydroxy-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other compounds, particularly in the production of Ramelteon.
Biology: It is studied for its interactions with melatonin receptors and its potential effects on biological rhythms.
Medicine: As an impurity of Ramelteon, it is relevant in the study of sleep disorders and the development of sleep aids.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of N-[2-[6-hydroxy-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide involves its interaction with melatonin receptors (MT1 and MT2). These receptors are involved in the regulation of the sleep-wake cycle. By binding to these receptors, the compound mimics the effects of melatonin, promoting sleep and regulating circadian rhythms. The molecular targets and pathways involved include the suprachiasmatic nucleus and the noradrenergic locus coeruleus.
Comparación Con Compuestos Similares
N-[2-[6-hydroxy-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide can be compared with other similar compounds, such as:
Ramelteon: A potent and selective agonist at melatonin MT1/MT2 receptors, used to treat insomnia.
Agomelatine: Another melatonin receptor agonist with additional serotonin receptor antagonism, used as an antidepressant.
Melatonin: The natural hormone that regulates sleep-wake cycles.
The uniqueness of this compound lies in its specific structure and its role as an impurity in the synthesis of Ramelteon.
Propiedades
Fórmula molecular |
C16H23NO3 |
|---|---|
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
N-[2-[6-hydroxy-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide |
InChI |
InChI=1S/C16H23NO3/c1-2-15(20)17-9-7-12-4-3-11-5-6-14(19)13(8-10-18)16(11)12/h5-6,12,18-19H,2-4,7-10H2,1H3,(H,17,20) |
Clave InChI |
NHNKXHOSEOOXLP-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NCCC1CCC2=C1C(=C(C=C2)O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


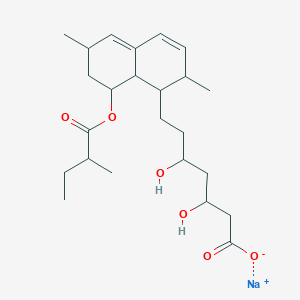

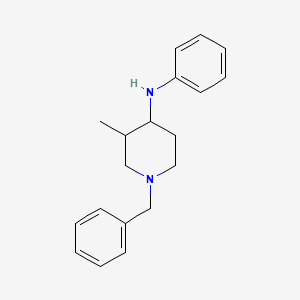
![4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B12289754.png)
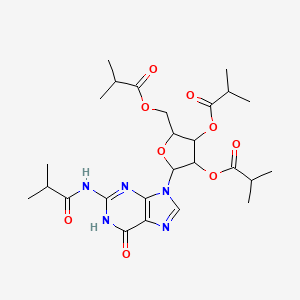
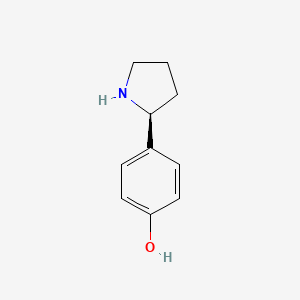
![(16-Acetyl-2,17-dimethyl-6-oxo-10-oxahexacyclo[10.7.0.02,8.03,5.09,11.013,17]nonadec-7-en-16-yl) acetate](/img/structure/B12289779.png)
![(2Z)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B12289782.png)


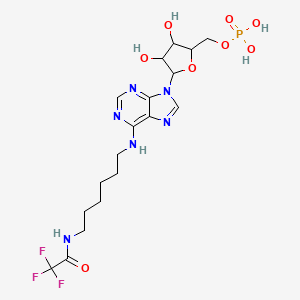
![2-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(4-chloro-3-fluorophenyl)-hydroxymethyl]oxolane-3,4-diol](/img/structure/B12289833.png)
![[1-chloro-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate](/img/structure/B12289834.png)
